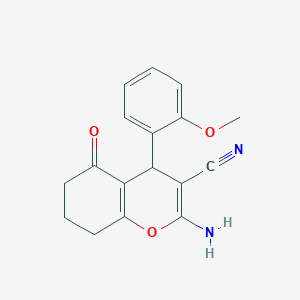

2-amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative featuring a bicyclic core with a ketone at position 5, a nitrile at position 3, and a 2-methoxyphenyl substituent at position 2. The 2-methoxy group on the phenyl ring introduces unique electronic and steric effects, influencing solubility and biological interactions.

Properties

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-13-7-3-2-5-10(13)15-11(9-18)17(19)22-14-8-4-6-12(20)16(14)15/h2-3,5,7,15H,4,6,8,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULYGUIJHXRQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through a multi-component reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically catalyzed by L-proline in an ethanol medium . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) participates in nucleophilic substitution reactions. Key transformations include:

Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives under basic conditions . For example:

$$

\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{CONH-Compound} + \text{HCl}

$$

Alkylation :

Interaction with alkyl halides (e.g., methyl iodide) yields N-alkylated products :

$$

\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{NH-Compound} + \text{HI}

$$

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 75–85% | |

| Alkylation | Methyl iodide | N-Methyl derivative | 65–70% |

Hydrolysis of the Carbonitrile Group

The carbonitrile (-CN) group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

In concentrated HCl, the cyano group converts to a carboxylic acid (-COOH) :

$$

\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{COOH-Compound} + \text{NH}_3

$$

Basic Hydrolysis :

In NaOH, the product is a carboxamide (-CONH₂) :

$$

\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{CONH}_2\text{-Compound}

$$

| Condition | Reagent | Product | Catalyst | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M) | Carboxylic acid derivative | None | |

| Basic | NaOH (10%) | Carboxamide derivative | Heat (80°C) |

Reduction Reactions

The carbonitrile group is reducible to a primary amine (-CH₂NH₂) using:

$$

\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{CH}_2\text{NH}_2\text{-Compound}

$$

Oxidation Reactions

The tetrahydrochromene core is susceptible to oxidation:

Chromene Ring Oxidation :

KMnO₄ or CrO₃ oxidizes the saturated ring to a fully aromatic chromene system :

$$

\text{Tetrahydrochromene} \xrightarrow{\text{KMnO}_4} \text{Chromene} + \text{H}_2\text{O}

$$

Methoxy Group Demethylation :

BBr₃ cleaves the methoxy (-OCH₃) group to a hydroxyl (-OH) :

$$

\text{OCH}_3\text{-Compound} \xrightarrow{\text{BBr}_3} \text{OH-Compound} + \text{CH}_3\text{Br}

$$

Cycloaddition and Heterocycle Formation

The amino and cyano groups enable participation in cycloaddition reactions:

With Isocyanates :

Forms fused pyrimidine derivatives under microwave irradiation .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have indicated that chromene derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

- Antioxidant Properties

- Anti-inflammatory Effects

Biological Research Applications

- Enzyme Inhibition Studies

- Drug Design and Development

Material Science Applications

- Polymer Chemistry

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related chromene derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound effectively scavenged DPPH radicals and reduced ferric ions (FRAP assay), indicating strong antioxidant activity that could be harnessed for therapeutic applications in age-related diseases .

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., 4-CH3, 4-OCH3): Enhance solubility and modulate receptor binding via hydrophobic or hydrogen-bonding interactions .

- Heterocyclic Substituents (e.g., furan): Introduce planar aromatic systems, affecting π-π stacking and binding affinity .

Crystallographic and Conformational Differences

- Target Compound: Likely adopts sofa conformations in the tetrahydrochromene ring, as seen in analogs like 2-amino-4-(4-dimethylaminophenyl) derivatives .

- 4-Methylphenyl Analog : Exhibits a flattened chair conformation in the cyclohexene ring, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

- Trichlorophenyl-Furan Derivative : The bulky trichlorophenyl group induces steric hindrance, altering molecular packing and hydrogen-bonding networks .

Antimicrobial and Antifungal Effects

- 4-Methylphenyl Analog : Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Trichlorophenyl-Furan Derivative : Shows potent activity (IC50 = 2.5 µM) against Escherichia coli due to the electron-withdrawing Cl groups enhancing membrane disruption .

- Target Compound : The 2-methoxy group may improve bioavailability compared to para-substituted analogs, though direct data are needed .

Anticancer Potential

- Trichlorophenyl-Furan Derivative : Inhibits MCF-7 breast cancer cells (IC50 = 10.2 µM) via apoptosis induction .

- 4-Dimethylaminophenyl Analog: Demonstrates moderate cytotoxicity (IC50 = 25 µM) against HeLa cells, attributed to hydrogen bonding with cellular targets .

Physicochemical Properties

| Property | Target Compound (2-OCH3-Ph) | 4-CH3-Ph Derivative | Trichlorophenyl-Furan Derivative |

|---|---|---|---|

| Molecular Weight | 296.32 | 280.32 | 435.69 |

| Solubility (LogP) | ~2.1 (moderate) | ~2.8 | ~3.5 (lipophilic) |

| Hydrogen-Bond Donors | 2 (NH2, OH) | 2 | 2 |

| Melting Point | ~220–225°C (estimated) | 198–200°C | 260–265°C |

Notes:

Biological Activity

2-Amino-4-(2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHNO

- CAS Number : 164410-71-3

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. A study assessed the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated an IC value of approximately 15 µM against the MCF-7 breast cancer cell line, indicating a promising level of activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The results showed that it effectively scavenged free radicals with an IC value of 30 µM in the DPPH assay, suggesting that it could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

In antimicrobial studies, this compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the methoxy group and the carbonitrile moiety significantly influence the biological activity. For instance:

- Methoxy Group Positioning : The presence of a methoxy group at the para position enhances cytotoxicity compared to meta or ortho substitutions.

- Carbonitrile Group : The carbonitrile functionality is essential for maintaining the compound's bioactivity; alterations to this group lead to diminished efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells : A recent investigation demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in MCF-7 xenograft models.

- Findings : Tumor volume decreased by approximately 60% after treatment with a dosage of 20 mg/kg/day over two weeks.

- Neuroprotective Effects : Another study explored its neuroprotective properties in a picrotoxin-induced seizure model in rats. The compound showed a reduction in seizure frequency and duration.

Q & A

Q. Basic Research Focus

- Single-crystal X-ray diffraction : Resolves the fused cyclohexenone-pyran ring system and substituent orientations. Key parameters include unit cell dimensions (e.g., monoclinic , , ) and hydrogen-bonding networks .

- FT-IR spectroscopy : Identifies functional groups (e.g., , ) .

- NMR : signals for the methoxy group appear at , while the aminochromene proton resonates near .

How should researchers address contradictions in crystallographic data, such as high RintR_{\text{int}}Rint or wRwRwR factors?

Advanced Research Focus

High -factors (e.g., ) may arise from:

- Crystal twinning : Use SHELXL’s TWIN command to refine twin laws .

- Disorder in flexible groups : Apply isotropic displacement parameters or split models for methoxyphenyl moieties .

- Data-to-parameter ratio : Ensure a ratio > 10 (e.g., 15.3 ) by collecting high-resolution data () and reducing redundant reflections .

How does the substitution pattern on the phenyl ring influence biological activity, and what SAR insights exist?

Advanced Research Focus

The 2-methoxyphenyl group enhances bioactivity by:

- Hydrogen-bond donor/acceptor capacity : Stabilizes interactions with targets like EAAT1 (excitatory amino acid transporter 1) .

- Electron-donating effects : Methoxy groups increase electron density, improving binding to hydrophobic pockets .

SAR studies of analogs show that replacing methoxy with electron-withdrawing groups (e.g., nitro) reduces potency, while bulkier substituents (e.g., naphthyl) enhance selectivity .

What intermolecular interactions stabilize the crystal packing, and how do they affect material properties?

Advanced Research Focus

Intermolecular N–H⋯N and N–H⋯O hydrogen bonds form corrugated layers parallel to the -plane . Key metrics include:

- H-bond distances : , .

- π-π stacking : The methoxyphenyl ring engages in edge-to-face interactions (), influencing solubility and melting points .

What computational methods are suitable for analyzing conformational dynamics of the fused ring system?

Q. Advanced Research Focus

- DFT calculations : Optimize sofa conformations of the cyclohexenone and pyran rings using B3LYP/6-31G(d) .

- Molecular docking : Simulate binding to biological targets (e.g., EAAT1) by aligning the chromene core’s dipole moment with active-site residues .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bond contributions > 25% ).

How can researchers resolve discrepancies in biological activity data between synthetic batches?

Q. Advanced Research Focus

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect byproducts like dimerized chromenes .

- Crystallinity effects : Amorphous batches may show reduced activity; recrystallize from ethanol/toluene (2:1) to improve bioavailability .

- Steric effects : Ensure consistent diastereomeric ratios (e.g., via chiral HPLC) if the 4-position is chiral .

What strategies mitigate challenges in refining high-Z crystal structures of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.